

Ersilan: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Ersilan	
Cat. No.:	B147699	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ersilan is a compound with the CAS number 135556-19-3.[1][2] This technical guide provides an in-depth overview of its chemical properties, and for its active components, details on their mechanisms of action, relevant experimental protocols, and associated signaling pathways. **Ersilan** is a combination drug formulation whose active ingredients are Dihydroergocristine and Etofylline.[1] Dihydroergocristine is a semi-synthetic ergot alkaloid, while Etofylline is a xanthine derivative.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Ersilan** and its constituent components.

Identifier	Value	Source
CAS Number	135556-19-3	[1][2]
Molecular Formula	C44H53N9O8	[1][2]
Molecular Weight	835.9 g/mol	[1]

Mechanisms of Action



Ersilan's therapeutic effects are a composite of the individual actions of Dihydroergocristine and Etofylline.

Dihydroergocristine

Dihydroergocristine exhibits a complex pharmacological profile, primarily acting on various receptor systems within the central nervous system. It functions as a partial agonist and antagonist at dopaminergic and adrenergic receptors, and as a noncompetitive antagonist at serotonin receptors. This modulation of neurotransmitter systems is believed to contribute to its effects on cognitive function and cerebral blood flow.[3][4]

Recent studies have also identified Dihydroergocristine as a direct inhibitor of γ -secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease through its role in the production of amyloid- β peptides.

Etofylline

Etofylline's primary mechanisms of action are the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[2][5] By inhibiting PDEs, Etofylline prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels. This results in the relaxation of bronchial smooth muscle, which is beneficial in respiratory conditions.[5] As an adenosine receptor antagonist, Etofylline blocks the bronchoconstrictive effects of adenosine.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Dihydroergocristine and Etofylline.

Dihydroergocristine: Cell-Free γ-Secretase Activity Assay

Objective: To determine the inhibitory activity of Dihydroergocristine on y-secretase.

Materials:

• HEK293T cells (or a similar cell line with high y-secretase expression)



- Recombinant C100-Flag substrate (an amyloid precursor protein-based substrate)
- Dihydroergocristine
- CHAPSO detergent
- Protease inhibitor cocktail
- HEPES, MES, and Bicine buffers
- SDS-PAGE gels and Western blotting apparatus
- Anti-Flag antibody
- · Chemiluminescent substrate

Procedure:

- Preparation of Cell Membranes:
 - Harvest and wash HEK293T cells with cold PBS.
 - Resuspend the cell pellet in a hypotonic buffer and homogenize.
 - Centrifuge the homogenate to pellet nuclei and unbroken cells.
 - Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
 - Wash the membrane pellet and store at -80°C.
- Solubilization of y-Secretase:
 - Resuspend the membrane pellet in a solubilization buffer containing 1% CHAPSO and protease inhibitors.
 - Incubate on ice to facilitate solubilization.
 - Centrifuge to remove insoluble material. The supernatant will contain the active γsecretase complex.



- In Vitro Cleavage Reaction:
 - In a microcentrifuge tube, combine the solubilized γ-secretase, 1 μM of C100-Flag substrate, and varying concentrations of Dihydroergocristine (or a vehicle control).
 - Incubate the reaction mixture at 37°C for 4 hours.
 - Stop the reaction by snap-freezing on dry ice or by adding SDS-PAGE sample buffer.
- Detection of Cleavage Products:
 - Separate the reaction products using SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
 - Probe the membrane with an anti-Flag antibody to detect both the full-length substrate and the cleaved intracellular domain (ICD) fragment.
 - Visualize the bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities of the ICD fragment using densitometry.
 - Calculate the percentage of inhibition for each concentration of Dihydroergocristine relative to the vehicle control.

Etofylline: Phosphodiesterase (PDE) Inhibition Assay

Objective: To measure the ability of Etofylline to inhibit PDE activity.

Materials:

- Purified recombinant human PDE4 enzyme
- [3H]-cAMP (radiolabeled substrate)
- Snake venom nucleotidase



- Tris-HCl buffer with MgCl₂
- Etofylline dissolved in DMSO
- Scintillation cocktail
- 96-well microplates
- · Scintillation counter

Procedure:

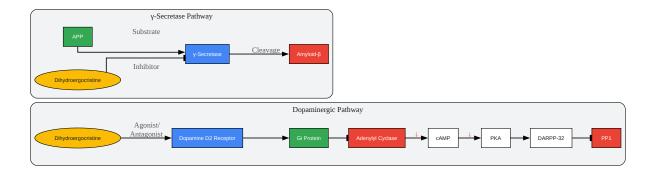
- Assay Setup:
 - Prepare serial dilutions of Etofylline in the assay buffer.
 - In a 96-well plate, add the assay buffer, the purified PDE4 enzyme, and the Etofylline solution or vehicle (DMSO).
 - Initiate the reaction by adding [3H]-cAMP.
 - Incubate the plate at 30°C for 30 minutes.
- Reaction Termination and Product Separation:
 - Terminate the reaction by adding snake venom nucleotidase, which will hydrolyze the unreacted [3H]-cAMP to [3H]-adenosine.
 - Separate the unreacted [³H]-cAMP from the [³H]-adenosine product using anion-exchange resin or chromatography.
- · Quantification:
 - Add a scintillation cocktail to the wells containing the [3H]-adenosine.
 - Measure the radioactivity using a scintillation counter.
- Data Analysis:



- Calculate the percentage of PDE4 inhibition for each Etofylline concentration.
- Determine the IC₅₀ value, which is the concentration of Etofylline that inhibits 50% of the enzyme's activity.

Signaling Pathway Diagrams

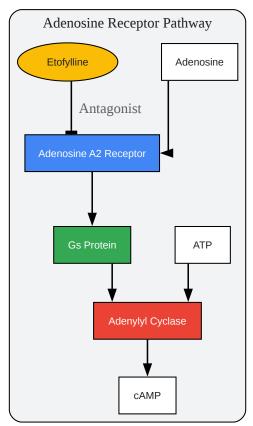
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by the active components of **Ersilan**.

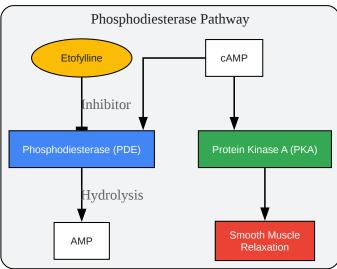


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Dihydroergocristine's dual mechanism of action.







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